N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Catalog No.
S11862793
CAS No.
M.F
C12H14N2O4S
M. Wt
282.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sul...

Product Name

N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

IUPAC Name

N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Molecular Formula

C12H14N2O4S

Molecular Weight

282.32 g/mol

InChI

InChI=1S/C12H14N2O4S/c1-8-12(9(2)18-13-8)19(15,16)14-10-5-4-6-11(7-10)17-3/h4-7,14H,1-3H3

InChI Key

SBGXFZMEXYYJTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC(=CC=C2)OC

N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a compound that belongs to the class of oxazoles, which are five-membered heterocycles containing nitrogen and oxygen. This specific compound features a sulfonamide functional group, which contributes to its biological activity and potential therapeutic applications. The molecular formula for this compound is C13H16N2O5SC_{13}H_{16}N_{2}O_{5}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

The structure of N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide includes a methoxyphenyl group attached to the nitrogen atom of the sulfonamide moiety, along with two methyl groups at the 3 and 5 positions of the oxazole ring. This configuration may influence its reactivity and biological properties.

Typical of sulfonamides and oxazole derivatives. Key reactions include:

  • Substitution Reactions: The sulfonamide nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Cycloaddition Reactions: The oxazole ring can engage in [3+2] cycloaddition reactions with alkynes or alkenes to form more complex heterocycles.
  • Reduction Reactions: The sulfonamide group can be reduced under specific conditions to yield amines or other derivatives.

These reactions expand the utility of N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide in synthetic organic chemistry and medicinal applications.

  • Antimicrobial Activity: Potential effectiveness against various bacterial strains.
  • Anti-inflammatory Properties: Similar compounds have shown promise in reducing inflammation.
  • Hemostatic Effects: Some studies suggest that derivatives like this compound may influence blood flow and clotting mechanisms.

Further research is necessary to fully elucidate its biological effects and therapeutic potential.

Several synthesis methods can be employed to produce N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide:

  • Direct Sulfonation: The reaction of 3-methoxyphenylamine with 3,5-dimethylisoxazole in the presence of chlorosulfonic acid can yield the desired sulfonamide.
  • Substitution Reactions: Starting from a suitable sulfonyl chloride derivative, nucleophilic substitution with 3-methoxyphenylamine can be performed under basic conditions.
  • Multi-step Synthesis: A combination of cyclization and functional group modifications may be used to construct the oxazole ring followed by sulfonation.

These methods highlight the versatility in synthesizing this compound for research and application purposes.

N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide has potential applications in various fields:

  • Medicinal Chemistry: As a building block for developing new pharmaceuticals targeting bacterial infections or inflammatory diseases.
  • Chemical Biology: Utilized as a probe for studying biological systems due to its reactive functional groups.
  • Material Science: May serve as an intermediate in synthesizing novel materials with unique properties.

These applications underscore the compound's relevance in both academic research and industrial contexts.

Interaction studies involving N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide focus on its binding affinities and mechanisms of action within biological systems. Research indicates that:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory pathways.
  • Receptor Binding: Investigations into how this compound interacts with cellular receptors could reveal insights into its therapeutic mechanisms.

Understanding these interactions is crucial for optimizing its efficacy as a drug candidate.

Several compounds share structural similarities with N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N-(4-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamideC13H16N2O5SC_{13}H_{16}N_{2}O_{5}SSimilar oxazole structure but with a para-methoxy substitution.
4-amino-N-(3-methoxyphenyl)-1,2-thiazole-5-sulfonamideC11H12N2O4SC_{11}H_{12}N_{2}O_{4}SContains a thiazole ring instead of an oxazole; known for antibacterial properties.
5-amino-N-(4-chlorophenyl)-1,2-thiazole-4-sulfonamideC10H10ClN2O4SC_{10}H_{10}ClN_{2}O_{4}SDifferent halogen substitution; used in similar therapeutic contexts.

These compounds illustrate variations in substituents that may affect their biological activity and therapeutic applications. The unique combination of methoxy and dimethyl groups in N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide contributes to its distinct properties compared to these related structures.

The exploration of these compounds continues to be relevant in drug discovery and development efforts aimed at combating infections and inflammatory diseases.

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

282.06742811 g/mol

Monoisotopic Mass

282.06742811 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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